molecular formula C22H22N6O5 B10994422 N-[5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide

N-[5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B10994422
M. Wt: 450.4 g/mol
InChI Key: ZDWBLVQYJMYAKP-UHFFFAOYSA-N
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Description

N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE is a complex organic compound that features a triazole ring and a benzodiazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE typically involves multi-step organic reactionsThe benzodiazepine moiety is then synthesized separately and coupled with the triazole derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and benzodiazepine moiety contribute to its binding affinity and activity at various receptors and enzymes. This interaction can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE is unique due to its combination of a triazole ring and a benzodiazepine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H22N6O5

Molecular Weight

450.4 g/mol

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C22H22N6O5/c1-32-12-7-8-14(17(11-12)33-2)19-26-22(28-27-19)25-18(29)10-9-16-21(31)23-15-6-4-3-5-13(15)20(30)24-16/h3-8,11,16H,9-10H2,1-2H3,(H,23,31)(H,24,30)(H2,25,26,27,28,29)

InChI Key

ZDWBLVQYJMYAKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NN2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3)OC

Origin of Product

United States

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